Ligando RheoSwitch 1

Descripción general

Descripción

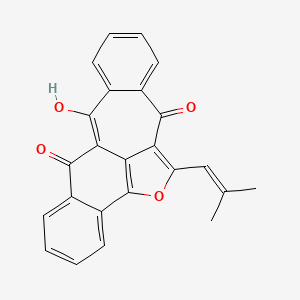

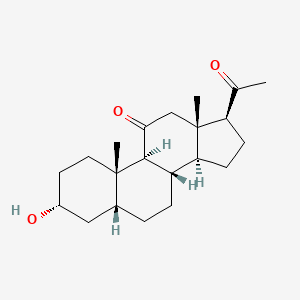

RG 102240 es un ligando para el receptor de ecdisona de insectos (EcR). Se ha identificado como un potente activador de la expresión génica, particularmente en G:CfE(DEF) de tipo salvaje y su mutante A110P, con valores de IC50 de 85 y 13 nM, respectivamente . Este compuesto se utiliza principalmente en investigación científica por su capacidad para inducir la actividad del gen reportero .

Aplicaciones Científicas De Investigación

RG 102240 tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

RG 102240 ejerce sus efectos uniéndose al receptor de ecdisona (EcR) en los insectos. Esta unión induce un cambio conformacional en el receptor, activándolo y conduciendo a la transcripción de los genes diana . Los objetivos moleculares implicados incluyen los elementos de respuesta a la ecdisona en el ADN, que son reconocidos por el complejo receptor activado .

Análisis Bioquímico

Biochemical Properties

RG-102240 interacts with the insect ecdysone receptor (EcR), with IC50 values of 85 and 13 nM in wildtype G:CfE(DEF) and its A110P mutant respectively . This interaction induces the reporter gene activity of wild-type CfEcR and A110P mutant .

Cellular Effects

RG-102240 is a gene switch ligand and acts as a transcription inducer for use in inducible gene expression systems . It does not cause significant changes in endogenous gene expression in HEK cells .

Molecular Mechanism

The molecular mechanism of action of RG-102240 involves its binding to the ecdysone receptor (EcR). This binding activates transcription from a responsive promoter linked to a gene of interest . The diacylhydrazine ligands used in this system are pharmacologically inert and show no evidence of pleiotropic effects in mammalian cells .

Temporal Effects in Laboratory Settings

It is known that RG-102240 can induce gene expression in a controlled manner, allowing for temporal control of gene expression .

Métodos De Preparación

La ruta sintética para RG 102240 implica la reacción del ácido 2-etil-3-metoxibenzoico con cloruro de 3,5-dimetilbenzoílo en presencia de una base para formar el derivado benzoílo correspondiente. Este intermedio se hace reaccionar entonces con tert-butilhidrazina para producir RG 102240. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el diclorometano y requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

RG 102240 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el grupo benzoílo, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

RG 102240 es único por su alta especificidad y potencia como ligando para el receptor de ecdisona. Entre los compuestos similares se encuentran:

20-Hidroxiecdisona: Una hormona ecdisteroide natural con menor especificidad en comparación con RG 102240.

Ligandos de diacilhidrazina: Estos ligandos sintéticos también se dirigen al receptor de ecdisona, pero tienen diferentes afinidades de unión y especificidades.

Ligandos de 1-aroil-4-(aril-amino)-1,2,3,4-tetrahidroquinolina: Agonistas de ecdisona descubiertos recientemente con propiedades de unión distintas.

RG 102240 destaca por su capacidad de inducir la expresión génica con alta especificidad y mínimos efectos fuera del objetivo .

Propiedades

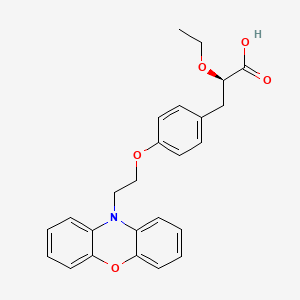

IUPAC Name |

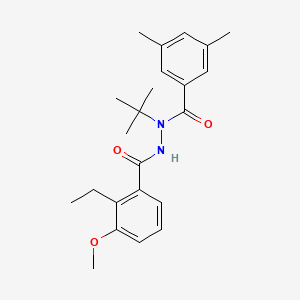

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYXITIZXRMPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041114 | |

| Record name | RheoSwitch ligand 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?

A: RheoSwitch Ligand 1 (RG-102240) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding RG-102240, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []

Q2: Are there any known structural modifications of RG-102240 that impact its activity or lead to interesting analogs?

A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like RG-102240. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like RG-102240, potentially leading to more tailored gene switch applications.

Q3: What are the applications of RG-102240 in drug delivery systems?

A: RG-102240 has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of RG-102240 within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.

Q4: What are the potential concerns regarding the use of RG-102240 and similar gene switch inducers in human cells?

A: While RG-102240 itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)

![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)